molecular formula C15H11BrN4O2 B11486291 4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile

4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile

Cat. No.: B11486291
M. Wt: 359.18 g/mol
InChI Key: UXSXWGYSZGDEQT-UHFFFAOYSA-N
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Description

4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactive properties and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the (3 + 2) annulation process, using continuous flow reactors, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in medicinal chemistry.

    Aminocyclopropanes: These compounds are structurally related and can undergo similar chemical reactions.

Uniqueness

4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile is unique due to its specific combination of functional groups and its potential bioactive properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

IUPAC Name

2'-amino-6'-(2-bromophenyl)spiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile

InChI

InChI=1S/C15H11BrN4O2/c16-10-4-2-1-3-9(10)11-13(7-17)12(19)20-15(14(11,13)8-18)21-5-6-22-15/h1-4,11H,5-6H2,(H2,19,20)

InChI Key

UXSXWGYSZGDEQT-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC=CC=C4Br)C#N

Origin of Product

United States

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